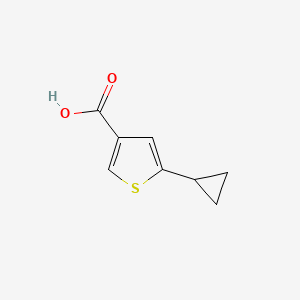

5-Cyclopropylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

5-cyclopropylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)6-3-7(11-4-6)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVOXWLUTDGXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling for Cyclopropylthiophene Core

The core synthetic strategy for 5-Cyclopropylthiophene-3-carboxylic acid utilizes the Suzuki–Miyaura cross-coupling reaction between bromothiophenes and cyclopropylboronic acid derivatives. This method is highly efficient for introducing the cyclopropyl substituent onto the thiophene ring.

- Substrates: Bromothiophene derivatives (e.g., 3-bromothiophene-5-carboxylate esters)

- Cyclopropyl Source: Cyclopropylboronic acid or its potassium trifluoroborate salt

- Catalyst: Palladium(II) acetate (Pd(OAc)2), typically 0.25–1 mol%

- Ligands: Electron-rich and bulky phosphine ligands such as SPhos or cataCXium A

- Base: Potassium phosphate (K3PO4), 2 equivalents

- Solvent: Toluene with a small amount of water (for phase transfer)

- Temperature: 90–100 °C

- Time: 1–3 hours depending on catalyst loading and substrate

- Degassing of the reaction mixture under argon to prevent catalyst poisoning

- Addition of water to facilitate the cross-coupling

- Monitoring reaction progress by GC-MS until complete consumption of bromothiophene

- Workup involves filtration through Celite®, liquid-liquid extraction, washing with acid and water, drying over sodium sulfate, and purification by vacuum distillation or recrystallization

Yields: The coupling step typically achieves high isolated yields ranging from 77% to 93%, with purities exceeding 98% after purification.

Conversion of Esters to Carboxylic Acids (Saponification)

After obtaining the cyclopropylthiophene ester intermediate, the carboxylic acid is produced via alkaline hydrolysis.

- Reagents: 1 M aqueous sodium hydroxide (NaOH)

- Solvent: Water or aqueous mixtures

- Temperature: Ambient to mild heating conditions

- Time: Several hours until complete conversion

- The saponification proceeds smoothly with yields of 98–99%

- The product is isolated by acidification of the reaction mixture to precipitate the carboxylic acid, followed by filtration and drying.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki–Miyaura Cross-Coupling | Pd(OAc)2, SPhos, K3PO4, toluene/H2O, 90 °C, 1–3 h | 77–93 | High purity after distillation/recrystallization |

| Saponification (Ester to Acid) | 1 M NaOH aqueous, ambient/mild heat | 98–99 | Acidification to isolate carboxylic acid |

| Bromination (optional) | Br2 or NBS, NaOAc, AcOH, 15–20 °C | 84–96 | For further derivatization |

| Sulfonyl Chloride Formation (optional) | n-BuLi, SO2, NCS, THF, −78 °C to RT | 55 | Lithiation followed by sulfonyl chloride formation |

Research Findings and Optimization Insights

- The choice of ligand and palladium loading critically affects the yield and selectivity. For example, cataCXium A ligand with Pd(OAc)2 at 6 mol% gave superior yields (up to 95%) of cyclopropylthiophene aldehydes, which are precursors to the acid.

- Lower catalyst loadings (0.25–0.5 mol%) are effective for less sensitive substrates but may lead to incomplete conversions or more by-products.

- The addition of small amounts of water improves reaction kinetics and catalyst activity.

- Purification by vacuum distillation is generally sufficient, but recrystallization from hexanes may be necessary to achieve >98% purity.

- The saponification step is straightforward and highly efficient, allowing near-quantitative conversion to the carboxylic acid.

- Bromination and sulfonyl chloride formation provide valuable derivatives for further chemical transformations but require careful temperature control to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropylthiophene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thiophene ring and the cyclopropyl group, which impart unique reactivity to the compound .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide for saponification, bromine for bromination, and palladium catalysts for cross-coupling reactions . Reaction conditions often involve moderate to high temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products Formed: The major products formed from the reactions of this compound include various substituted thiophene derivatives. These products can be further functionalized to yield compounds with potential pharmaceutical and industrial applications .

Scientific Research Applications

5-Cyclopropylthiophene-3-carboxylic acid is a compound that has garnered attention in various scientific fields, particularly in organic synthesis, material sciences, and agrochemistry. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.

Material Sciences

This compound is utilized in the development of advanced materials due to its electronic properties. Thiophene derivatives are known for their conductivity and stability, making them suitable for:

- Organic Photovoltaics : The incorporation of this compound into polymeric systems can enhance charge transport properties.

- Conductive Polymers : Its application in conductive polymers can lead to improved performance in electronic devices.

Agrochemistry

Thiophene derivatives have been extensively studied for their potential as agrochemicals:

- Pesticides : this compound can serve as a building block for synthesizing novel pesticides with enhanced efficacy against pests while minimizing environmental impact.

- Plant Growth Regulators : Research indicates that modifications of thiophene derivatives can influence plant growth patterns positively.

Pharmaceuticals

The compound shows promise in medicinal chemistry:

- Drug Development : Its structure allows for the modification of pharmacokinetic properties, potentially leading to new drug candidates targeting various diseases.

- Biological Activity : Studies have indicated that thiophene derivatives exhibit anti-inflammatory and antimicrobial activities, suggesting potential therapeutic applications .

Table 1: Summary of Applications in Different Fields

| Application Field | Specific Use Case | Outcome/Findings |

|---|---|---|

| Material Sciences | Organic photovoltaics | Enhanced charge transport properties |

| Agrochemistry | Novel pesticide development | Increased efficacy with reduced environmental impact |

| Pharmaceuticals | Drug candidate synthesis | Potential anti-inflammatory effects observed |

Case Study Example

In a recent study published in Molecules, researchers synthesized various cyclopropylthiophene derivatives through palladium-catalyzed reactions. These derivatives were tested for their biological activity and showed promising results as potential pharmaceutical agents .

Mechanism of Action

The mechanism of action of 5-Cyclopropylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-cyclopropylthiophene-3-carboxylic acid with other thiophene-based carboxylic acid derivatives, focusing on structural features, physicochemical properties, and functional applications.

Table 1: Key Comparative Data

*Note: Molecular weight for this compound is calculated based on its formula.

Structural and Functional Differences

- Cyclopropyl vs. Sulfamoyl Groups: The cyclopropyl group in this compound introduces steric hindrance and electron-donating effects, which may enhance rigidity and influence π-π stacking interactions.

Physicochemical Properties

Solubility and Reactivity : The carboxylic acid group in all three compounds confers water solubility at physiological pH. However, the cyclopropyl substituent in this compound likely increases hydrophobicity compared to the sulfamoyl-pyridine derivative. The HCl salt of the azepine-fused compound enhances solubility in polar solvents .

Biological Activity

5-Cyclopropylthiophene-3-carboxylic acid (CPTCA) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with CPTCA.

Chemical Structure and Properties

CPTCA is characterized by its cyclopropyl group attached to a thiophene ring with a carboxylic acid functional group. The unique structure of CPTCA allows for diverse interactions with biological targets, which are crucial for its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of CPTCA and related compounds. For instance, compounds containing carboxylic acid groups have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The following table summarizes key findings regarding the anticancer activity of CPTCA and its derivatives:

| Compound | Cell Line | Viability (%) | IC50 (µM) | Reference |

|---|---|---|---|---|

| CPTCA | A549 | 63.4 | Not specified | |

| 3,5-Dichloro derivative | A549 | 21.2 | Not specified | |

| 5-Fluorobenzimidazole derivative | A549 | 16.1 | Not specified |

The studies indicate that the presence of specific substituents on the thiophene ring can enhance the anticancer activity of CPTCA. For example, the incorporation of halogen groups such as chlorine significantly improved the cytotoxic effects against A549 cells, suggesting a structure-activity relationship that warrants further investigation.

Antimicrobial Activity

CPTCA has also been evaluated for its antimicrobial properties. Natural carboxylic acids, including those derived from plant sources, are known for their antibacterial and antifungal activities. Research indicates that CPTCA exhibits moderate antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of CPTCA

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

These findings suggest that while CPTCA may not be the most potent antimicrobial agent, it possesses significant activity that could be enhanced through structural modifications.

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study evaluated several derivatives of CPTCA in vitro against A549 cells. The results demonstrated a dose-dependent reduction in cell viability, highlighting the potential for CPTCA as a lead compound in cancer therapy development .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of CPTCA derivatives against clinical isolates of resistant bacterial strains. The results indicated that certain modifications to the carboxylic acid moiety could enhance efficacy against resistant strains .

- Comparative Analysis : A review compared various natural carboxylic acids, establishing that structural features such as hydroxyl groups significantly influence biological activities such as antioxidant and cytotoxic effects . This insight is valuable for further optimizing CPTCA derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-cyclopropylthiophene-3-carboxylic acid, and how can purity be ensured?

- Synthesis : Utilize cyclopropanation reactions on thiophene precursors (e.g., Suzuki-Miyaura coupling for cyclopropyl group introduction) . Purification via recrystallization or column chromatography is critical to isolate the carboxylic acid derivative.

- Purity Validation : Characterize using HPLC (≥95% purity) and confirm structural integrity via -NMR (e.g., cyclopropyl proton signals at δ 1.0–1.5 ppm) and FT-IR (C=O stretch ~1700 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, lab coat) in a fume hood to avoid inhalation/contact. The compound may exhibit reactivity similar to thiophene carboxylic acids, requiring inert atmospheres (N) during reactions .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Structural Analysis : Combine -NMR to confirm cyclopropyl carbons (δ 10–20 ppm) and thiophene ring carbons (δ 120–140 ppm). Mass spectrometry (ESI-MS) for molecular ion validation (expected [M+H] ~183.2 g/mol) .

- Purity Assessment : Use UV-Vis spectroscopy (λ ~250–280 nm for thiophene derivatives) alongside TLC (R comparison with standards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity of this compound derivatives?

- Methodology : Perform controlled reproducibility studies, varying catalysts (e.g., Pd vs. Cu) or solvents (polar aprotic vs. ethers). Cross-validate results using kinetic analysis (e.g., Arrhenius plots) to identify optimal conditions .

- Data Reconciliation : Apply multivariate statistical tools (PCA or ANOVA) to isolate variables affecting yield discrepancies .

Q. What computational approaches are suitable for predicting the reactivity of this compound in drug design?

- In Silico Modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density on the cyclopropyl and carboxylic acid groups, predicting nucleophilic/electrophilic sites .

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid moiety .

Q. How can the compound’s stability under extreme pH or temperature be systematically evaluated?

- Experimental Design : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products via LC-MS and assign structures using fragmentation patterns .

- pH Stability : Expose the compound to buffers (pH 1–13) and track hydrolysis via -NMR (loss of cyclopropyl signals indicates ring opening) .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Solubility Enhancement : Test co-solvents (DMSO/water mixtures) or formulate as sodium salts (via NaOH neutralization). Measure solubility via nephelometry and validate with kinetic solubility assays .

- Surfactant Use : Incorporate Poloxamer 407 or Tween-80 (0.1–1% w/v) to improve aqueous dispersion without altering bioactivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.